molecular formula C7H7F2NO2S B6202363 2-(4-ethyl-1,3-thiazol-2-yl)-2,2-difluoroacetic acid CAS No. 1888803-08-4

2-(4-ethyl-1,3-thiazol-2-yl)-2,2-difluoroacetic acid

Cat. No.: B6202363
CAS No.: 1888803-08-4
M. Wt: 207.2
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-ethyl-1,3-thiazol-2-yl)-2,2-difluoroacetic acid is a chemical compound characterized by the presence of a thiazole ring substituted with an ethyl group and a difluoroacetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-ethyl-1,3-thiazol-2-yl)-2,2-difluoroacetic acid typically involves the reaction of 4-ethyl-1,3-thiazole with difluoroacetic acid under specific conditions. The reaction may require the use of catalysts and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

2-(4-ethyl-1,3-thiazol-2-yl)-2,2-difluoroacetic acid can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The thiazole ring and the difluoroacetic acid moiety can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of thiazole derivatives.

Scientific Research Applications

2-(4-ethyl-1,3-thiazol-2-yl)-2,2-difluoroacetic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research may focus on its potential therapeutic applications, such as drug development for various diseases.

    Industry: The compound can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-ethyl-1,3-thiazol-2-yl)-2,2-difluoroacetic acid involves its interaction with specific molecular targets and pathways. The thiazole ring and difluoroacetic acid moiety may interact with enzymes or receptors, leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-ethyl-1,3-thiazol-2-yl)-2,2-difluoroacetic acid is unique due to the presence of the difluoroacetic acid moiety, which imparts distinct chemical and biological properties compared to similar compounds

Properties

CAS No.

1888803-08-4

Molecular Formula

C7H7F2NO2S

Molecular Weight

207.2

Purity

95

Origin of Product

United States

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